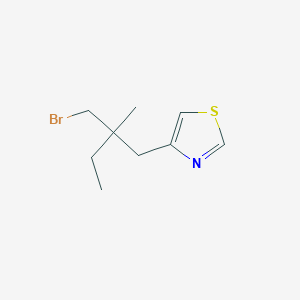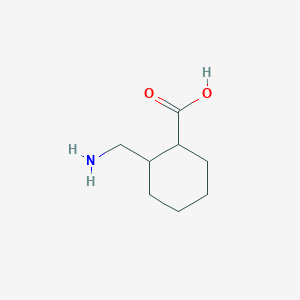
2-(Aminomethyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein that is essential for blood clotting . This compound is widely used in medical settings to reduce or prevent excessive bleeding.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further modified . The key steps include:
Hydrogenation of Benzoic Acid: This step involves the reduction of benzoic acid using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Aminomethylation: The cyclohexanecarboxylic acid is then reacted with formaldehyde and ammonia to introduce the aminomethyl group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 2-(Aminomethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Reduction: It can be reduced to form different cyclohexane derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include cyclohexene derivatives, reduced cyclohexane compounds, and various substituted cyclohexanecarboxylic acids.
科学的研究の応用
2-(Aminomethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: This compound is used in studies related to blood clotting and fibrinolysis.
作用機序
The primary mechanism of action of 2-(Aminomethyl)cyclohexanecarboxylic acid involves its antifibrinolytic properties. It works by reversibly binding to the lysine receptor sites on plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . This prevents the breakdown of fibrin clots, helping to maintain hemostasis. The compound is approximately ten times more potent than aminocaproic acid, another antifibrinolytic agent .
類似化合物との比較
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Cyclohexanecarboxylic Acid: A precursor in the synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid.
Lysine: The natural amino acid from which this compound is derived.
Uniqueness: this compound is unique due to its high potency as an antifibrinolytic agent and its wide range of applications in medicine and industry. Its ability to effectively inhibit fibrinolysis makes it a valuable compound in the treatment of bleeding disorders and in surgical settings .
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-5,9H2,(H,10,11) |
InChIキー |
XOISOAJGMXHXPL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


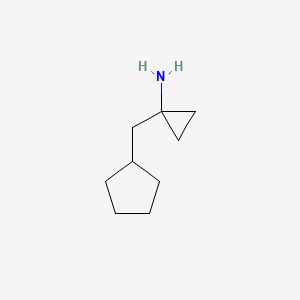
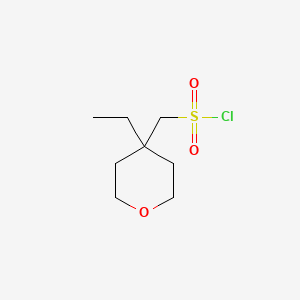
![4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid](/img/structure/B13628918.png)
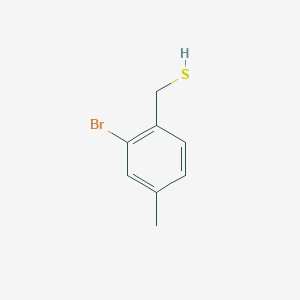
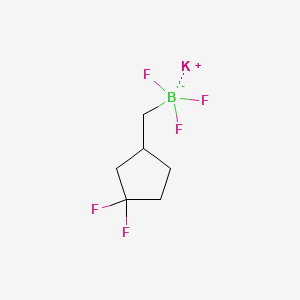
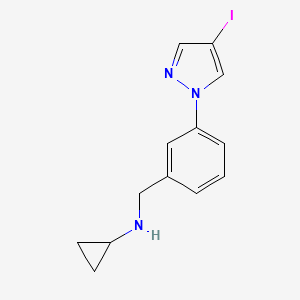

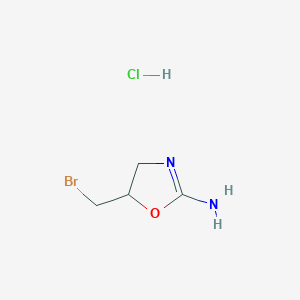
![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)
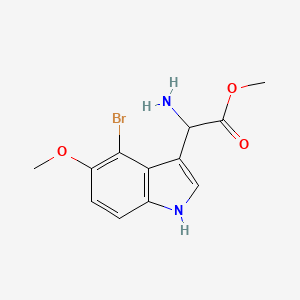
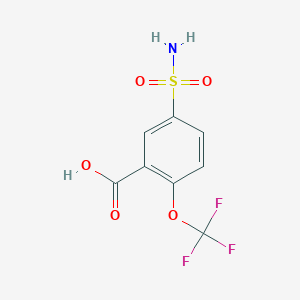
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
